Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester
Brand Name: Vulcanchem
CAS No.: 14667-53-9
VCID: VC20968407
InChI: InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3
SMILES: CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C10H11ClNO4PS
Molecular Weight: 307.69 g/mol

Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester

CAS No.: 14667-53-9

Cat. No.: VC20968407

Molecular Formula: C10H11ClNO4PS

Molecular Weight: 307.69 g/mol

* For research use only. Not for human or veterinary use.

Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester - 14667-53-9

Specification

CAS No. 14667-53-9
Molecular Formula C10H11ClNO4PS
Molecular Weight 307.69 g/mol
IUPAC Name 2-chloroprop-2-enoxy-methyl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3
Standard InChI Key RXANTKIKQXIXAB-UHFFFAOYSA-N
SMILES CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator